8-Methoxy-5-methylquinoline

説明

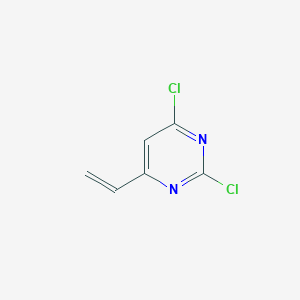

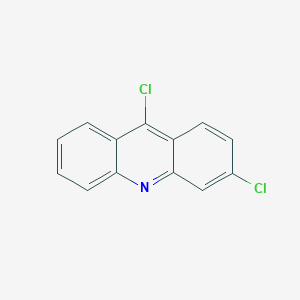

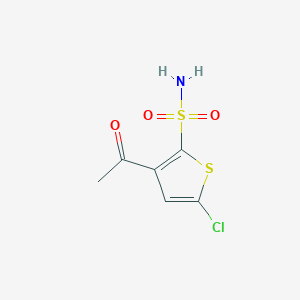

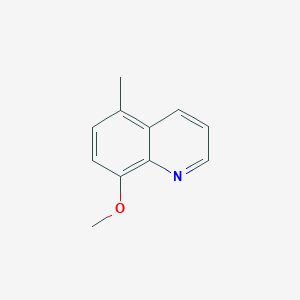

8-Methoxy-5-methylquinoline is an intermediate in the synthesis of 5-Methyl-7-chloro-8-hydroxy-quinoline . It has a molecular weight of 173.21 and a molecular formula of C11H11NO .

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 8-Methoxy-5-methylquinoline includes a benzene ring fused with a pyridine moiety . The molecular formula is C11H11NO, and the monoisotopic mass is 173.084061 Da .科学的研究の応用

Medicinal Chemistry: Drug Discovery and Development

8-Methoxy-5-methylquinoline serves as a vital scaffold in drug discovery due to its structural similarity to many biologically active compounds. It’s been used in the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and antiviral drugs . The compound’s ability to easily undergo functionalization makes it a versatile precursor in medicinal chemistry.

Organic Synthesis: Building Block for Heterocyclic Compounds

In synthetic organic chemistry, 8-Methoxy-5-methylquinoline is employed as a building block for constructing complex heterocyclic compounds. Its reactivity allows for various substitutions, enabling the creation of a diverse range of molecules for further application in different chemical domains .

Pharmacology: Anticancer Research

Quinoline derivatives, including 8-Methoxy-5-methylquinoline, have shown promise in anticancer research. They exhibit cytotoxic activities against various cancer cell lines and are being studied for their mechanisms of action and potential as chemotherapeutic agents .

Green Chemistry: Sustainable Chemical Processes

The compound’s synthesis and functionalization have been adapted to greener and more sustainable chemical processes. This includes solvent-free reactions and the use of eco-friendly catalysts, aligning with the current societal push for environmentally responsible chemistry .

Biochemistry: Enzyme Inhibition Studies

8-Methoxy-5-methylquinoline is explored for its role in enzyme inhibition, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic use. Its interaction with enzymes can shed light on the treatment of diseases where enzyme regulation is key .

Material Science: Organic Electronic Materials

Due to its electronic properties, 8-Methoxy-5-methylquinoline is investigated for use in organic electronic materials. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of flexible electronics .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of 8-Methoxy-5-methylquinoline are used as fluorescent probes and standards in chromatography and spectroscopy. They help in the detection and quantification of various substances, enhancing the accuracy of analytical methods .

Chemical Biology: Study of Biological Pathways

The compound is also significant in chemical biology, where it’s used to study biological pathways and interactions at the molecular level. Its incorporation into biomolecules can provide insights into cellular processes and disease mechanisms .

将来の方向性

Quinoline derivatives, such as 8-Methoxy-5-methylquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

作用機序

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors

Mode of Action

Quinoline derivatives, in general, are known to interfere with various biological processes, including DNA synthesis, enzyme activity, and cellular signaling . The specific interactions of 8-Methoxy-5-methylquinoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine . The specific ADME properties of 8-Methoxy-5-methylquinoline and their impact on its bioavailability need to be investigated further.

Result of Action

One study has shown that a similar compound, 8-methoxy-2,5-dimethyl-5h-indolo[2,3-b]quinoline, inhibits the proliferation of colorectal cells, blocks the cell cycle in the g2/m phase, decreases the cell mitochondrial membrane potential, and induces apoptosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its pharmacological effects

特性

IUPAC Name |

8-methoxy-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANRCFOYUYBNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。